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molecular formula C11H11FO3 B1599246 Methyl 4-(4-fluorophenyl)-4-oxobutanoate CAS No. 39560-31-1

Methyl 4-(4-fluorophenyl)-4-oxobutanoate

Cat. No. B1599246
M. Wt: 210.2 g/mol
InChI Key: WVLOAJPINXKMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04088762

Procedure details

A solution of 3-(p-fluorobenzoyl)propionic acid (58.8 g.) in anhydrous methanol (250 ml.) was treated with concentrated sulphuric acid (3.2 ml.) and the mixture heated at reflux temperature for 10 hours. It was then concentrated to a volume of 100 ml., cooled and diluted with ice-water. The resultant solid was collected and crystallised from ligroin to yield the ester (59.7 g.), m.p. 48°-50 ° C.
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:20]O>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([CH2:8][CH2:9][C:10]([O:12][CH3:20])=[O:11])=[O:7])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
58.8 g
Type
reactant
Smiles
FC1=CC=C(C(=O)CCC(=O)O)C=C1
Name
Quantity
3.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 10 hours
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated to a volume of 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
, cooled
ADDITION
Type
ADDITION
Details
diluted with ice-water
CUSTOM
Type
CUSTOM
Details
The resultant solid was collected
CUSTOM
Type
CUSTOM
Details
crystallised from ligroin

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)CCC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 59.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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